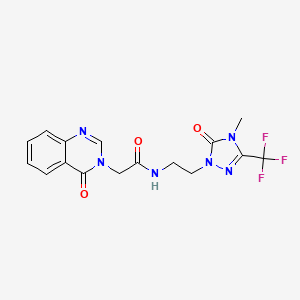
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H15F3N6O3 and its molecular weight is 396.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications.
1. Chemical Structure and Synthesis
The compound features multiple functional groups that contribute to its biological activity. The synthesis typically involves a series of reactions including:
- Knoevenagel Condensation : This step forms a key intermediate by condensing an aldehyde or ketone with an active methylene compound.
- Michael Addition : Following the condensation, a Michael addition is performed using L-proline as a catalyst to introduce the triazole moiety.
2. Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. Key findings include:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC values for several bacterial strains, indicating the lowest concentration required to inhibit growth. For example:
- Staphylococcus aureus : MIC = 8 µg/mL
- Escherichia coli : MIC = 16 µg/mL
The mechanism by which this compound exerts its antimicrobial effects involves:
- Disruption of Cell Membranes : The triazole and quinazoline moieties interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit essential enzymes involved in cell wall synthesis and metabolic pathways.
3. In Vitro Studies
In vitro assays have been crucial for assessing the biological activity of this compound.
Time-Kill Assays
These assays measure the bactericidal or fungicidal effects over time. Results show that the compound can significantly reduce viable cell counts within hours of exposure.
4. Case Studies
Several studies have focused on the efficacy of this compound against drug-resistant strains:
Case Study 1: Efficacy Against MRSA
A study demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), with an observed reduction in biofilm formation, which is crucial for the pathogenicity of these bacteria.
Case Study 2: Antifungal Activity
Another investigation revealed antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations.
5. Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(4-methyl-5-oxo... | Triazole and quinazoline moieties | Antimicrobial |
| Thiazole derivatives | Thiazole ring | Anticancer |
| Pyrazole derivatives | Pyrazole ring | Antimicrobial |
The structural diversity among these compounds indicates varying mechanisms of action and biological activities.
6. Conclusion
This compound represents a promising candidate for further development in antimicrobial therapies. Its unique structural features contribute to its potent biological activities, making it a valuable subject for future research aimed at combating resistant microbial strains and exploring additional therapeutic applications.
Propriétés
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O3/c1-23-14(16(17,18)19)22-25(15(23)28)7-6-20-12(26)8-24-9-21-11-5-3-2-4-10(11)13(24)27/h2-5,9H,6-8H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIRXCFUOKEYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














